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Compound of Interest

Compound Name: 3,5-Dibromotyrosine

Cat. No.: B3032813 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 3,5-dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-dibromo-L-tyrosine is a halogenated, non-proteinogenic amino acid, a derivative of the

proteinogenic amino acid L-tyrosine where bromine atoms are substituted at the 3 and 5

positions of the phenyl ring.[1][2][3] While not incorporated into proteins during translation, it is

found in nature, particularly in certain marine organisms and red algae that biosynthesize

brominated aromatic compounds.[1] In the laboratory and pharmaceutical industry, it serves as

a crucial intermediate in medicinal chemistry for synthesizing enzyme inhibitors and receptor

ligands.[1] Its unique structure imparts specific chemical and biological properties, making it a

subject of interest for therapeutic applications, including its potential as an antithyroid drug and

for its neuroprotective effects.[2][4] This guide provides a comprehensive overview of its

chemical properties, synthesis, reactivity, and biological significance, offering field-proven

insights for professionals in research and drug development.

Core Physicochemical Properties
The fundamental characteristics of 3,5-dibromo-L-tyrosine define its behavior in chemical and

biological systems. At room temperature, it presents as a white to off-white crystalline solid.[1]

Its solubility is limited in water but improves in polar organic solvents like methanol and

dimethyl sulfoxide (DMSO).[1]
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Property Value Source(s)

Molecular Formula C₉H₉Br₂NO₃ [2][3][5]

Molecular Weight 338.98 g/mol [2][3][5]

CAS Number 300-38-9 [1][2][3]

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-

4-hydroxyphenyl)propanoic

acid

[2]

Appearance Crystalline solid [1]

Melting Point 245°C [5]

Boiling Point (Predicted) 416.6 ± 45.0 °C [5]

pKa 2.17, 6.45, 7.60 (at 25°C) [1]

Water Solubility >50.8 µg/mL [1]

Storage Temperature Room Temperature [1]

Synthesis and Reactivity
Synthesis of 3,5-dibromo-L-tyrosine
The synthesis of 3,5-dibromo-L-tyrosine is most commonly achieved through the direct

electrophilic bromination of L-tyrosine. The electron-donating hydroxyl group on the phenyl ring

activates the ortho positions (C3 and C5), making them susceptible to attack by an electrophilic

bromine source.

A particularly efficient and safe method for gram-scale preparation involves the use of dimethyl

sulfoxide (DMSO) in a hydrobromic acid/acetic acid mixture.[6][7] This approach avoids the

direct handling of elemental bromine in some contexts and provides good yields.

Experimental Protocol: Synthesis via DMSO/HBr Method[6][7]

Rationale: This protocol leverages the reaction between DMSO and HBr to generate an in

situ electrophilic brominating agent. Using a stoichiometric amount of the reagents allows for
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controlled bromination. A slight excess of the brominating agent ensures the reaction goes to

completion to form the dibrominated product.

Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve L-Tyrosine in a mixture

of glacial acetic acid (AcOH) and aqueous hydrobromic acid (HBr).

Step 2: Initiation of Bromination: While stirring, add approximately 2.2 equivalents of

Dimethyl Sulfoxide (DMSO) to the solution. The reaction is exothermic and should be

controlled.

Step 3: Reaction Conditions: Heat the reaction mixture to between 60-70°C. Maintain this

temperature and continue stirring until reaction completion, which can be monitored by thin-

layer chromatography (TLC).

Step 4: Isolation and Purification: Upon completion, cool the reaction mixture to allow the

product to precipitate. Collect the solid product by filtration, wash with a cold solvent (e.g.,

cold water or ether) to remove impurities, and dry under vacuum. Recrystallization can be

performed if higher purity is required.
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Synthesis Workflow
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Caption: Workflow for the synthesis of 3,5-dibromo-L-tyrosine.

Chemical Reactivity
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The reactivity of 3,5-dibromo-L-tyrosine is governed by its functional groups: the amino acid

moiety (amine and carboxylic acid), the phenolic hydroxyl group, and the brominated aromatic

ring.

Amino Acid Reactions: The amine and carboxylic acid groups can undergo standard

reactions such as salt formation, esterification, and amide bond formation. In peptide

synthesis, the amine is typically protected with an Fmoc (9-fluorenylmethoxycarbonyl) group

to allow for its controlled incorporation into a peptide chain.[8]

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity is

increased by the electron-withdrawing effect of the two bromine atoms.

Aromatic Ring: The bromine atoms are deactivating and direct further electrophilic

substitution to the remaining positions, although such reactions are less common. The C-Br

bonds can participate in cross-coupling reactions, offering a handle for further derivatization.

Biological Activity and Therapeutic Potential
3,5-dibromo-L-tyrosine is not merely a synthetic curiosity; it exhibits a range of biological

activities that make it a compelling molecule for drug development.

Neuroprotective Effects
Research in animal models has demonstrated that the D-enantiomer of 3,5-dibromo-tyrosine

(3,5-DBr-D-Tyr) possesses significant neuroprotective properties. It has been shown to reduce

infarct volume and improve neurological function in rat models of stroke.[4] Furthermore, it can

suppress seizures induced by pentylenetetrazole (PTZ).[4] A key finding from these studies is

that 3,5-DBr-D-Tyr achieves these therapeutic effects without causing significant adverse

changes in cardiovascular parameters like blood pressure and heart rate, highlighting a

favorable safety profile.[4]

Marker for Oxidative Stress
In the human body, activated eosinophils release eosinophil peroxidase (EPO), an enzyme that

uses bromide ions to generate potent brominating agents.[9] These reactive species can

modify proteins, and tyrosine residues are a primary target. The reaction of protein-bound

tyrosine with these brominating agents forms 3-bromotyrosine and 3,5-dibromotyrosine.[9]
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Consequently, the detection of 3,5-dibromotyrosine in biological tissues can serve as a

specific biomarker for eosinophil-dependent oxidative damage, which is implicated in

inflammatory conditions like asthma and allergic disorders.[9]

Biomarker Pathway
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Caption: Formation of 3,5-dibromotyrosine as a biomarker of oxidative stress.
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3,5-dibromo-L-tyrosine is also classified as an antithyroid drug, though its mechanism and

clinical use in this context are less prominent than other agents.[2][10]

Analytical Methodologies
The quantification of 3,5-dibromo-L-tyrosine, particularly in biological matrices like urine or

tissue, is critical for its study as a biomarker. The gold standard for this application is Liquid

Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS).[11]

Protocol Outline: LC/MS/MS Quantification in Urine[11]

Rationale: This method provides high sensitivity and specificity. Solid-phase extraction

cleans up the sample, derivatization improves chromatographic behavior and ionization

efficiency, and tandem mass spectrometry allows for unambiguous identification and

quantification using multiple-reaction monitoring (MRM).

Step 1: Sample Preparation: The urine sample is first purified using solid-phase extraction

(SPE) to remove interfering substances.

Step 2: Isotopic Dilution: A known amount of a stable isotope-labeled internal standard (e.g.,

¹³C-labeled 3,5-dibromo-L-tyrosine) is added to the sample to ensure accurate quantification.

Step 3: Derivatization: The sample is derivatized, for example, by butylation with n-

butanol/HCl. This process converts the carboxylic acid to a butyl ester, which improves its

chromatographic properties.

Step 4: LC Separation: The derivatized sample is injected into an HPLC system, typically

with a reverse-phase column (e.g., C18), and separated using a solvent gradient.

Step 5: MS/MS Detection: The eluent from the LC is directed to a tandem mass

spectrometer. The instrument is set to a multiple-reaction monitoring (MRM) mode, where it

specifically monitors for the precursor-to-product ion transitions unique to both the analyte

and its internal standard.

Step 6: Quantification: The analyte concentration is determined by comparing the peak area

ratio of the native analyte to its stable isotope-labeled internal standard.
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Safety and Handling
While comprehensive toxicological data is not fully available, 3,5-dibromo-L-tyrosine should be

handled with care in a laboratory setting.[12]

Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][12]

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat.[12] Work should be conducted in a well-ventilated area or under a chemical fume

hood to avoid inhaling dust.[12]

Storage: Store in a tightly closed container in a dry, well-ventilated place at room

temperature.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not let the product enter drains.[12]

Conclusion
3,5-dibromo-L-tyrosine is a multifaceted molecule with well-defined chemical properties and

significant potential in both chemical synthesis and biomedical research. Its straightforward

synthesis and reactive functional groups make it a valuable building block for medicinal

chemists. Concurrently, its emerging roles as a neuroprotective agent and a specific biomarker

for eosinophil-mediated oxidative stress underscore its importance for drug development

professionals and clinical researchers. A thorough understanding of its chemical characteristics,

reactivity, and biological functions is essential for harnessing its full potential in therapeutic and

diagnostic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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